molecular formula C7H7NO3 B11819204 4-Hydroxy-5-methylpyridine-3-carboxylic acid CAS No. 74632-26-1

4-Hydroxy-5-methylpyridine-3-carboxylic acid

Cat. No.: B11819204
CAS No.: 74632-26-1
M. Wt: 153.14 g/mol
InChI Key: GGFJMMODEZOLIY-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methylpyridine-3-carboxylic acid is a pyridine carboxylic acid derivative known for its unique physical and chemical properties. It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents like ethanol. This compound is used in various scientific experiments due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve optimized synthetic protocols to increase yield and efficiency. These methods avoid the use of palladium as a catalyst and employ more diverse and versatile strategies .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like NAD+ in the presence of specific enzymes.

    Reduction: Reduction reactions can be carried out using NADH as a reducing agent.

    Substitution: Substitution reactions often involve the use of boron reagents in Suzuki–Miyaura coupling.

Major Products Formed:

    Oxidation: 3-Hydroxy-2-methylpyridine 4,5-dicarboxylic acid.

    Reduction: 4-Pyridoxic acid.

Scientific Research Applications

4-Hydroxy-5-methylpyridine-3-carboxylic acid is utilized in various scientific research applications due to its unique properties. It is used in:

    Chemistry: As a reagent in synthetic organic chemistry for the formation of carbon–carbon bonds.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a potential therapeutic agent in the treatment of diseases related to pyridine metabolism.

    Industry: In the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methylpyridine-3-carboxylic acid involves its interaction with specific enzymes and molecular targets. For example, it acts as a substrate for enzymes like 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid 5-dehydrogenase, which catalyzes its oxidation and reduction reactions . The molecular targets and pathways involved include the NAD+/NADH redox system and the pyridine metabolism pathway .

Comparison with Similar Compounds

4-Hydroxy-5-methylpyridine-3-carboxylic acid can be compared with other pyridine carboxylic acid derivatives, such as:

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness:

  • This compound has a hydroxyl group at the 4-position and a methyl group at the 5-position, which distinguishes it from other pyridine carboxylic acids .
  • Picolinic acid has a carboxyl group at the 2-position.
  • Nicotinic acid has a carboxyl group at the 3-position.
  • Isonicotinic acid has a carboxyl group at the 4-position .

These structural differences result in varying chemical reactivity and biological activity among these compounds.

Properties

CAS No.

74632-26-1

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

5-methyl-4-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C7H7NO3/c1-4-2-8-3-5(6(4)9)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)

InChI Key

GGFJMMODEZOLIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC=C(C1=O)C(=O)O

Origin of Product

United States

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